molecular formula C24H29N3O8 B590756 N-Methylol Minocycline (~90per cent) CAS No. 1075240-33-3

N-Methylol Minocycline (~90per cent)

Cat. No.: B590756
CAS No.: 1075240-33-3
M. Wt: 487.5 g/mol
InChI Key: KIFXZUBVPDZBNZ-LRSHKJBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylol Minocycline (~90%): is a derivative of minocycline, a second-generation tetracycline antibiotic Minocycline is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylol Minocycline involves the reaction of minocycline with formaldehyde under controlled conditions. The reaction typically takes place in an aqueous medium, with the pH adjusted to facilitate the formation of the methylol derivative. The reaction is monitored to ensure the desired degree of methylolation, resulting in a product with approximately 90% purity .

Industrial Production Methods: Industrial production of N-Methylol Minocycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-Methylol Minocycline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The methylol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Neuroprotection

Minocycline has been extensively studied for its neuroprotective effects in various neurodegenerative diseases. Research indicates that it can inhibit neuroinflammation and neuronal death, making it beneficial in conditions such as:

  • Alzheimer's Disease : Minocycline reduces amyloid-beta deposition and improves cognitive deficits in transgenic mouse models .
  • Parkinson's Disease : It has shown potential in reducing microglial activation and protecting dopaminergic neurons .
  • Amyotrophic Lateral Sclerosis : Preclinical studies indicate that minocycline may slow disease progression by inhibiting inflammatory pathways .

Anti-inflammatory Properties

N-Methylol Minocycline exhibits significant anti-inflammatory effects, which are beneficial in treating various inflammatory conditions:

  • Acne Vulgaris : It is commonly prescribed due to its ability to reduce acne lesions through anti-inflammatory mechanisms .
  • Rheumatoid Arthritis : The compound has been noted for its immunomodulatory effects, potentially reducing joint inflammation .

Pharmacokinetics

N-Methylol Minocycline demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapid absorption occurs in the gastrointestinal tract.
  • Distribution : High lipophilicity allows effective CNS penetration, achieving therapeutic concentrations in the brain .
  • Elimination : The half-life ranges from 11 to 24 hours, facilitating once or twice daily dosing regimens .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of minocycline derivatives, including N-Methylol Minocycline:

StudyConditionFindings
Yrjanheikki et al., 2009Neurodegenerative DiseasesDemonstrated reduced neuronal death and improved lifespan in animal models .
Chen et al., 2000Huntington's DiseaseShowed significant neuroprotection and reduced microglial activation .
Lampl et al., 2010StrokeIndicated potential benefits in acute ischemic stroke patients .

Mechanism of Action

N-Methylol Minocycline exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The methylol group enhances the compound’s stability and bioavailability, allowing for more effective delivery and prolonged activity within the body .

Comparison with Similar Compounds

Uniqueness: N-Methylol Minocycline stands out due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its parent compound and other tetracyclines.

Biological Activity

N-Methylol Minocycline, a derivative of the second-generation tetracycline antibiotic minocycline, exhibits a range of biological activities beyond its antimicrobial properties. This article synthesizes current research findings on the biological activity of N-Methylol Minocycline, emphasizing its neuroprotective effects, anti-inflammatory properties, and potential applications in various medical conditions.

Overview of Minocycline

Minocycline has been recognized for its broad-spectrum antimicrobial activity and is increasingly noted for its neuroprotective and anti-inflammatory effects. It operates through mechanisms such as inhibition of microglial activation, modulation of glutamate receptors, and reduction of oxidative stress, making it a candidate for treating neurodegenerative diseases and psychiatric disorders .

  • Neuroprotection :
    • Minocycline protects neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA), a common model for studying neurodegeneration. It inhibits microglial proliferation and the release of pro-inflammatory cytokines such as IL-1β .
    • In mixed spinal cord cultures, minocycline has shown protective effects against NMDA excitotoxicity by blocking the activation of p38 mitogen-activated protein kinase (MAPK) pathways .
  • Anti-inflammatory Properties :
    • The compound demonstrates significant anti-inflammatory effects by inhibiting nitric oxide synthase (iNOS) and reducing oxidative stress markers . This action is crucial in conditions characterized by chronic inflammation.
  • Modulation of Glutamate Receptors :
    • Research indicates that minocycline can modulate NMDA receptor signaling, which is implicated in various neuropsychiatric disorders. It has been shown to reverse NMDA receptor antagonist effects in animal studies .

Table 1: Summary of Key Studies on N-Methylol Minocycline

StudyFindingsApplication
Du et al. (2001)Minocycline inhibited MPTP-induced neurotoxicity in miceNeuroprotection in Parkinson's disease models
Hashimoto et al. (2007)Reduced dopamine transporter reduction in primate brains after methamphetamine exposurePotential treatment for addiction
Fujita et al. (2008)Attenuated NMDA receptor-mediated behavioral responses in rodent modelsImplications for schizophrenia treatment
Chaves et al. (2009)Minocycline showed efficacy in treating ALS and Alzheimer’s disease modelsNeurodegenerative disease therapy

Clinical Applications

Minocycline is being explored for its therapeutic potential in several conditions:

  • Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for treating Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Studies have demonstrated its ability to improve neuronal survival and function in animal models .
  • Psychiatric Disorders : Clinical trials indicate that minocycline may ameliorate symptoms of schizophrenia by modulating glutamate signaling and reducing inflammation .
  • Addiction : Research shows that minocycline can mitigate the effects of drugs like methamphetamine on dopamine systems, suggesting its role in addiction therapy .

Properties

CAS No.

1075240-33-3

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1

InChI Key

KIFXZUBVPDZBNZ-LRSHKJBPSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Synonyms

N-Hydroxymethyl Minocycline;  (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.